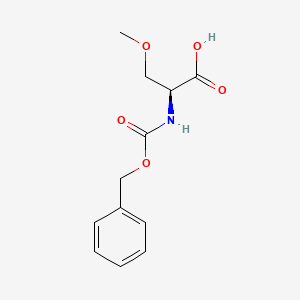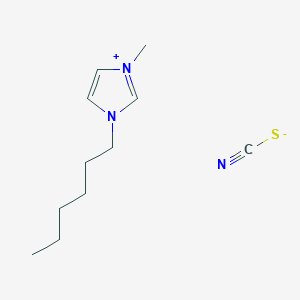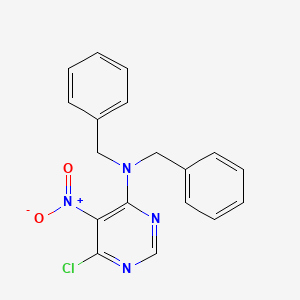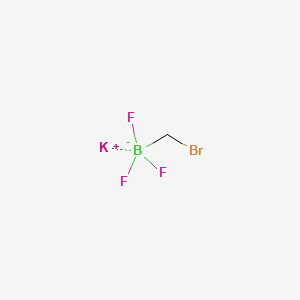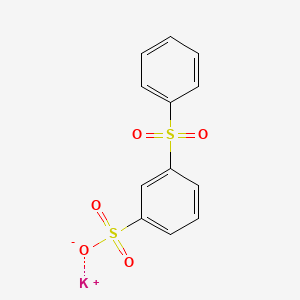
3-(Phénylsulfonyl)benzènesulfonate de potassium
Vue d'ensemble
Description
Potassium 3-(phenylsulfonyl)benzenesulfonate is a chemical compound with the CAS Number: 63316-43-8 . It is used as an anti-aging agent and as an additive for plastics to enhance flame retardant effectiveness at a very low dosage rate . It is also known as EcoFlame S-336 .
Molecular Structure Analysis
The molecular formula of Potassium 3-(phenylsulfonyl)benzenesulfonate is C12H9KO5S2 . The average mass is 336.425 Da and the monoisotopic mass is 335.952850 Da .Applications De Recherche Scientifique
Retardation de flamme dans les composites de polycarbonate
3-(Phénylsulfonyl)benzènesulfonate de potassium: est utilisé pour améliorer la résistance au feu des composites de polycarbonate. Lorsqu'il est combiné avec des fibres de carbone courtes, il améliore considérablement l'indice limite d'oxygène (LOI) et obtient une cote UL-94 V-0, ce qui indique une résistance au feu supérieure . Cette application est cruciale pour les matériaux utilisés dans les industries électriques et électroniques où la sécurité incendie est primordiale.
Effets synergiques avec d'autres retardateurs de flamme
Ce composé présente un effet synergique lorsqu'il est utilisé avec d'autres retardateurs de flamme. Par exemple, en combinaison avec des retardateurs de flamme contenant du silicium, il améliore la résistance au feu globale des matériaux . Cette synergie est bénéfique pour développer des matériaux avancés avec des profils de sécurité améliorés.
Recherche en science des matériaux
En science des matériaux, This compound est étudié pour ses effets sur les propriétés physiques de divers composites. Les chercheurs étudient comment il interagit avec d'autres composants au niveau moléculaire pour modifier des caractéristiques comme la résistance, la durabilité et la stabilité thermique .
Synthèse chimique
Le composé sert de réactif en synthèse chimique, où il est utilisé pour introduire des groupes sulfonate dans les molécules. Ceci est particulièrement utile dans la synthèse de composés organiques complexes avec des groupes fonctionnels spécifiques pour les produits pharmaceutiques ou les matériaux avancés .
Tests environnementaux
En raison de sa structure chimique et de ses propriétés définies, This compound peut être utilisé comme standard dans les tests environnementaux. Il aide à l'étalonnage des instruments et garantit la précision des mesures dans les analyses de polluants environnementaux .
Applications de recherche avancées
Dans la recherche de pointe, comme la nanotechnologie et les études avancées sur les polymères, ce composé suscite un intérêt. Ses propriétés uniques peuvent contribuer au développement de nouveaux matériaux dotés de caractéristiques spécifiques souhaitées .
Études de sécurité et de manipulation
Le profil de sécurité et les procédures de manipulation de This compound sont également des domaines d'application. La recherche sur ses mentions de danger, ses mentions de précaution et ses conditions de stockage en toute sécurité est essentielle à son utilisation dans diverses industries .
Objectifs éducatifs
Enfin, il est utilisé dans les milieux éducatifs, où les étudiants et les chercheurs apprennent ses propriétés et ses applications. Cette expérience pratique est essentielle pour former la prochaine génération de chimistes et de spécialistes des matériaux .
Mécanisme D'action
Target of Action
Potassium 3-(phenylsulfonyl)benzenesulfonate, also known as EcoFlame S-336 , is primarily used as a flame retardant additive for plastics . Its primary targets are the polymers in the plastic materials .
Mode of Action
The compound works by chemically inserting into the polymer molecule or being physically blended in polymers after polymerization . This interaction suppresses, reduces, delays, or modifies the propagation of a flame through the plastic materials .
Biochemical Pathways
It’s known that some sulfone derivatives, like this compound, are used in the preparation of sulfonamide antibacterial agents .
Result of Action
The primary result of the action of Potassium 3-(phenylsulfonyl)benzenesulfonate is the enhancement of flame retardant effectiveness in plastics . By interacting with the polymer molecules, it helps to suppress, reduce, delay, or modify the propagation of a flame, thereby increasing the material’s resistance to burning .
Action Environment
The action of Potassium 3-(phenylsulfonyl)benzenesulfonate is influenced by the environment in which it is used. For instance, the compound is typically stored in an inert atmosphere at room temperature . This suggests that the compound’s stability, efficacy, and action may be influenced by factors such as temperature, humidity, and exposure to light or oxygen.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
Orientations Futures
Potassium 3-(phenylsulfonyl)benzenesulfonate is a high thermal stability PC additive that can be used alone or in combination with special structure silicone/PTFE flame retardant synergists, or with high molecular weight organic phosphate flame retardants, to manufacture transparent or semi-transparent halogen-free flame retardant polycarbonate (PC) materials .
Analyse Biochimique
Biochemical Properties
Potassium 3-(phenylsulfonyl)benzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. For instance, it has been observed to interact with sulfonate-binding proteins, which are crucial for the metabolism of sulfonate compounds. The nature of these interactions often involves the binding of the sulfonate group to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
Potassium 3-(phenylsulfonyl)benzenesulfonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of Potassium 3-(phenylsulfonyl)benzenesulfonate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, it can inhibit the activity of sulfonate-metabolizing enzymes by binding to their active sites. This binding interaction prevents the enzyme from catalyzing its substrate, thereby modulating the biochemical pathway it is involved in. Additionally, Potassium 3-(phenylsulfonyl)benzenesulfonate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium 3-(phenylsulfonyl)benzenesulfonate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Potassium 3-(phenylsulfonyl)benzenesulfonate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Potassium 3-(phenylsulfonyl)benzenesulfonate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Potassium 3-(phenylsulfonyl)benzenesulfonate can lead to toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
Potassium 3-(phenylsulfonyl)benzenesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for the metabolism of sulfonate compounds. The compound can affect metabolic flux and metabolite levels by inhibiting or modulating the activity of key enzymes in these pathways. For example, it can inhibit sulfonate-metabolizing enzymes, leading to an accumulation of sulfonate compounds and altered metabolic flux .
Transport and Distribution
The transport and distribution of Potassium 3-(phenylsulfonyl)benzenesulfonate within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the localization and accumulation of the compound in specific tissues or cellular compartments. For instance, Potassium 3-(phenylsulfonyl)benzenesulfonate may be transported into cells via specific sulfonate transporters, leading to its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of Potassium 3-(phenylsulfonyl)benzenesulfonate is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the cytoplasm or nucleus, where it can interact with enzymes, receptors, and other biomolecules. The subcellular localization of Potassium 3-(phenylsulfonyl)benzenesulfonate can affect its ability to modulate biochemical pathways and cellular processes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium 3-(phenylsulfonyl)benzenesulfonate involves the reaction of 3-(phenylsulfonyl)benzenesulfonyl chloride with potassium hydroxide.", "Starting Materials": [ "3-(phenylsulfonyl)benzenesulfonyl chloride", "Potassium hydroxide" ], "Reaction": [ "Add 3-(phenylsulfonyl)benzenesulfonyl chloride to a solution of potassium hydroxide in water", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate and wash with water", "Dry the product under vacuum to obtain Potassium 3-(phenylsulfonyl)benzenesulfonate" ] } | |
Numéro CAS |
63316-43-8 |
Formule moléculaire |
C12H10KO5S2 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
potassium;3-(benzenesulfonyl)benzenesulfonate |
InChI |
InChI=1S/C12H10O5S2.K/c13-18(14,10-5-2-1-3-6-10)11-7-4-8-12(9-11)19(15,16)17;/h1-9H,(H,15,16,17); |
Clé InChI |
AZAXDEGLWYZTDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)[O-].[K+] |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)O.[K] |
Autres numéros CAS |
63316-43-8 |
Description physique |
DryPowde |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



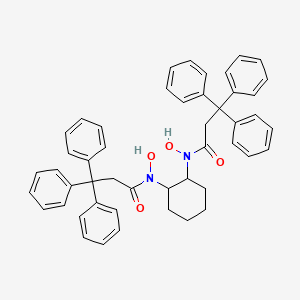

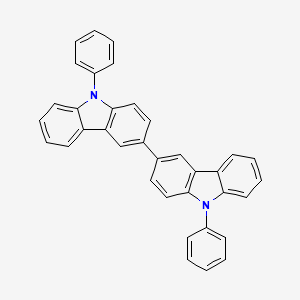
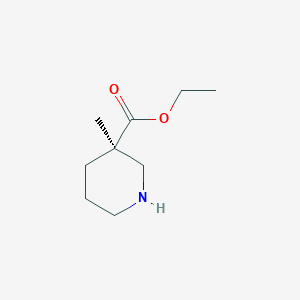
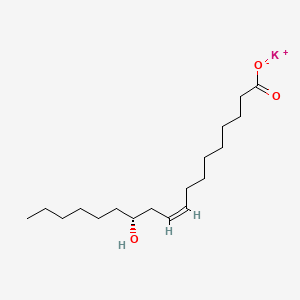
![(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1632175.png)
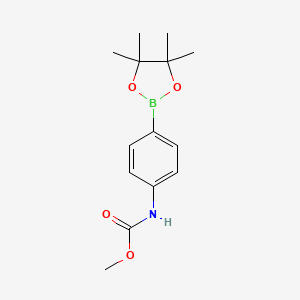
![3-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1632178.png)


